Metanosulfonato de 2,2-dimetilpropilo

Descripción general

Descripción

2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate, is an organic compound with the molecular formula C6H14O3S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Aplicaciones Científicas De Investigación

Biología Vegetal y Agricultura

Metanosulfonato de 2,2-dimetilpropilo: se utiliza en biología vegetal, particularmente en la creación de bibliotecas de mutantes para cultivos como la alforfón tartárico. Este proceso es crucial para mejorar los rasgos agronómicos como el rendimiento, la resistencia al acame y el contenido de flavonoides, que son importantes para las propiedades nutricionales y medicinales .

Ciencia de Materiales

En la ciencia de materiales, This compound puede estar involucrado en la síntesis de nuevos materiales o la modificación de los existentes. Sus propiedades podrían aprovecharse para crear polímeros con características específicas o para mejorar la calidad de los materiales utilizados en diversas industrias .

Investigación Bioquímica

Este compuesto juega un papel en la investigación bioquímica, donde se puede utilizar como reactivo o como bloque de construcción en la síntesis de moléculas más complejas. Puede formar parte de estudios que apuntan a comprender los procesos biológicos a nivel molecular .

Procesos Industriales

This compound: encuentra aplicaciones en procesos industriales, posiblemente como solvente o catalizador. Su estabilidad química y reactividad lo hacen adecuado para su uso en diversas reacciones químicas y procesos de fabricación .

Ciencia Ambiental

En la ciencia ambiental, la investigación que involucra This compound podría centrarse en su impacto en los ecosistemas, su biodegradabilidad y su comportamiento en diferentes condiciones ambientales. Esto es importante para evaluar la huella ecológica de los compuestos químicos .

Farmacología

Por último, en farmacología, This compound podría utilizarse en el desarrollo de fármacos, particularmente en la síntesis de nuevos productos farmacéuticos. Su papel podría ser fundamental en la creación de compuestos con posibles efectos terapéuticos .

Mecanismo De Acción

Target of Action

It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .

Pharmacokinetics

Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .

Result of Action

Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .

Action Environment

It is known that the storage temperature and physical form of the compound can affect its stability .

Análisis Bioquímico

Biochemical Properties

It is known that methanesulfonate esters, a group to which 2,2-Dimethylpropyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Cellular Effects

The cellular effects of 2,2-Dimethylpropyl methanesulfonate are not well-studied. Methanesulfonates, including 2,2-Dimethylpropyl methanesulfonate, are known to have effects on cells. For instance, Methyl methanesulfonate (MMS), a related compound, is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It also triggers a lipid stress that stems from and affects the inner nuclear membrane .

Molecular Mechanism

Methanesulfonate esters, including 2,2-Dimethylpropyl methanesulfonate, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl methanesulfonate can be synthesized through the reaction of neopentyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Reaction:: (CH3

Actividad Biológica

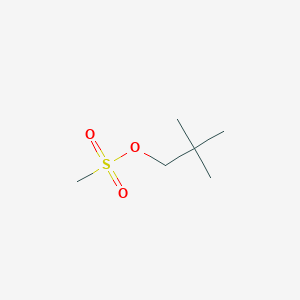

2,2-Dimethylpropyl methanesulfonate (also known as 2,2-dimethylpropyl methanesulfinate) is an organic compound that has garnered attention in various scientific fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₆H₁₄O₃S

- Molecular Weight : 178.25 g/mol

- Structure : The compound features a methanesulfonate group attached to a 2,2-dimethylpropyl group, which influences its reactivity and biological interactions.

The biological activity of 2,2-dimethylpropyl methanesulfonate is primarily attributed to its ability to interact with various biomolecules. The compound can act as a reagent in organic synthesis and may modulate biochemical pathways through the following mechanisms:

- Enzyme Interaction : It can inhibit or activate specific enzymes, impacting metabolic processes.

- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways.

- Formation of Reactive Intermediates : Upon cleavage of the alkyl-oxygen bond in the sulfinate ester, reactive intermediates can form and interact with cellular components.

Cytotoxicity and Cell Viability

Research has demonstrated that 2,2-dimethylpropyl methanesulfonate exhibits cytotoxic effects in various cell lines. A study utilized high-content in vitro assays to evaluate its biological activity across multiple concentrations. The results indicated a dose-dependent response affecting cell viability and morphology .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 75 |

| 10 | 50 |

| 100 | 20 |

Case Study: NRF2 Activation

A significant area of research involves the activation of the NRF2 (Nuclear Factor Erythroid 2–Related Factor 2) pathway by this compound. NRF2 is crucial for cellular defense against oxidative stress and inflammation. Studies have shown that compounds activating NRF2 can enhance the expression of protective genes involved in detoxification and antioxidant responses .

- Effects on Macrophages : In vitro studies indicated that treatment with 2,2-dimethylpropyl methanesulfonate increased NRF2 levels in macrophages exposed to oxidative stress, leading to improved bacterial phagocytosis and reduced inflammation .

Therapeutic Applications

The potential therapeutic applications of 2,2-dimethylpropyl methanesulfonate are being explored in several contexts:

- Cancer Therapy : Due to its ability to modulate immune responses and promote apoptosis in cancer cells, it is being investigated as a candidate for cancer immunotherapy.

- Inflammatory Diseases : Its role in enhancing NRF2 activity suggests potential benefits in treating conditions characterized by oxidative stress and inflammation, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders .

Propiedades

IUPAC Name |

2,2-dimethylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIBMLHGILXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936930 | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-42-2 | |

| Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.